2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol; hydrochloride is a chemical compound with potential applications in medicinal chemistry and biological research. It is characterized by its unique structure, which includes a methoxy group, a pyrazole moiety, and an amino functionality. This compound is primarily investigated for its biological activities, particularly as an enzyme inhibitor and receptor modulator.
The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol; hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to achieve optimal yields. The use of solvents and catalysts can significantly influence the efficiency of each step.
The molecular formula of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol; hydrochloride is , with a molecular weight of 283.75 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN3O2 |
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | 2-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol; hydrochloride |
| InChI | InChI=1S/C13H17N3O2.ClH/c1-16... |
| InChI Key | OKQHOEIHCOTTRI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC.Cl |
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. These processes can lead to alterations in cellular signaling pathways, contributing to its biological effects .
The physical properties include solubility in organic solvents due to the methoxy group and potential crystallinity influenced by the hydrochloride salt formation.
Key chemical properties include:
These properties make it suitable for various applications in medicinal chemistry and material science .
2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol; hydrochloride has several notable applications:
This compound exemplifies significant potential across various scientific fields due to its unique structure and reactivity profile.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: